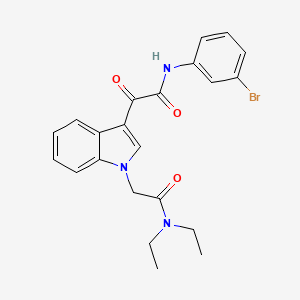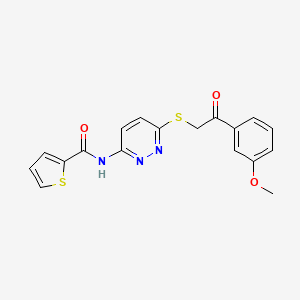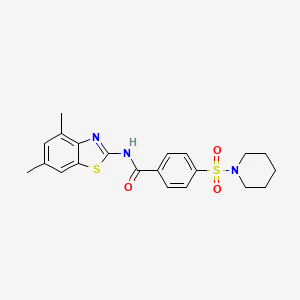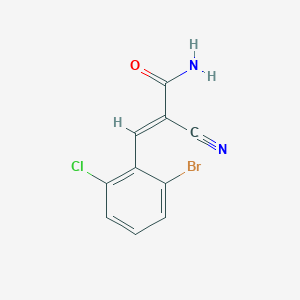![molecular formula C19H25N3O3 B2581215 2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide CAS No. 2097868-08-9](/img/structure/B2581215.png)
2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide” is a complex organic molecule. It contains a phenyl ring with two methoxy groups attached at the 3rd and 4th positions. This phenyl ring is connected to a cyclohexyl ring through an acetamide linkage. The cyclohexyl ring has a pyrazolyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the methoxy groups could potentially influence the electronic properties of the phenyl ring, and the pyrazole ring could introduce additional polarity to the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents present. The methoxy groups could potentially undergo demethylation under certain conditions, and the acetamide linkage could be hydrolyzed to form an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the presence of polar functional groups, and the overall charge distribution within the molecule could influence properties such as solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Coordination Complexes and Antioxidant Activity
One study focused on the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes. The complexes exhibited significant antioxidant activity, determined through various in vitro assays like DPPH, ABTS, and FRAP, highlighting their potential in oxidative stress-related therapeutic applications (Chkirate et al., 2019).
Antimicrobial Agents
Another research area involves the synthesis of heterocyclic compounds incorporating the antipyrine moiety, which showed promising biological activity against various microorganisms. This work underscores the potential of pyrazole-acetamide derivatives as antimicrobial agents, paving the way for new treatments against resistant bacterial and fungal infections (Aly et al., 2011).
Enzyme Inhibition and Antitumor Activities
Moreover, studies have explored the enzyme inhibitory and antitumor activities of pyrazole-acetamide derivatives. These compounds have been evaluated for their ability to inhibit specific enzymes, such as five-lipoxygenase activity protein (FLAP), and their effectiveness in inhibiting the growth of cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Latli et al., 2015).
Corrosion Inhibitors
Another application involves the synthesis of acetamide derivatives for use as corrosion inhibitors. These studies demonstrate the effectiveness of these compounds in preventing corrosion in various environments, which is crucial for protecting industrial materials and ensuring the longevity of metallic structures (Yıldırım & Cetin, 2008).
Analgesic and Anti-Inflammatory Activities
Finally, research into the analgesic and anti-inflammatory activities of pyrazole-acetamide derivatives has shown promising results. These compounds exhibited effects comparable to established analgesics and anti-inflammatory drugs, suggesting their potential in developing new pain management and anti-inflammatory therapies (Yusov et al., 2019).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(4-pyrazol-1-ylcyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-24-17-9-4-14(12-18(17)25-2)13-19(23)21-15-5-7-16(8-6-15)22-11-3-10-20-22/h3-4,9-12,15-16H,5-8,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQLHCBGTFYAAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2CCC(CC2)N3C=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2581134.png)



![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-hydroxy-3-(2-nitrophenyl)propan-1-one](/img/structure/B2581145.png)

![2-(4-chlorophenyl)-N-[2-hydroxy-3-(morpholin-4-yl)propyl]ethene-1-sulfonamide](/img/structure/B2581147.png)





![1-(2,5-Dimethoxyphenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine](/img/structure/B2581154.png)